molecular formula C17H13BrO4 B2902570 6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one CAS No. 54197-78-3

6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Cat. No. B2902570
CAS RN: 54197-78-3
M. Wt: 361.191
InChI Key: QQAYBGFNXBCAEU-UHFFFAOYSA-N
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Description

6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a chemical compound with the molecular formula C18H13BrNO4 . It has an average mass of 387.205 Da and a monoisotopic mass of 386.003326 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H13BrNO4 . Unfortunately, the specific structural details or the 3D conformation of this compound are not provided in the retrieved sources.


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the retrieved sources, the Suzuki–Miyaura cross-coupling reaction is a commonly used method for forming carbon-carbon bonds in similar compounds .

Advantages and Limitations for Lab Experiments

Bromo-DIMP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it exhibits potent biological activity at low concentrations, allowing for efficient testing. However, one limitation of Bromo-DIMP is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on Bromo-DIMP. One potential avenue is to investigate its potential as a therapeutic agent for various types of cancer. Additionally, further studies could explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Another area of research could be the development of novel synthetic routes for Bromo-DIMP, which could improve its availability and purity for research purposes.
Conclusion:
In conclusion, Bromo-DIMP is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, including anticancer and anti-inflammatory properties, make it a promising candidate for further investigation. With continued research, Bromo-DIMP could potentially lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

Bromo-DIMP can be synthesized through a multi-step process involving the condensation of 2-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde, followed by bromination and cyclization. The final product is obtained through purification and crystallization.

Scientific Research Applications

Bromo-DIMP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that Bromo-DIMP can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

6-bromo-2-(3,4-dimethoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO4/c1-20-15-5-3-10(7-17(15)21-2)16-9-13(19)12-8-11(18)4-6-14(12)22-16/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAYBGFNXBCAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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